(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-(4-amino-2-bromophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRRCCNWNPRNRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Addition with Boc Anhydride
The tert-butoxycarbonyl (Boc) group is introduced to 2-nitro-4-bromoaniline via nucleophilic addition using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) serves as a base to deprotonate the amine, facilitating Boc protection at the para position relative to the nitro group. For example, reaction of 2-nitro-4-bromoaniline (1 eq) with Boc anhydride (1.3 eq) in DCM at 0°C yields tert-butyl 2-nitro-4-bromophenylcarbamate (2) with 91% efficiency. Spectral confirmation includes -NMR resonances at δ 9.15 (s, NH) and 1.38 (s, Boc CH), alongside HRMS data (m/z 238.23).
Solvent and Base Optimization
Comparative studies demonstrate that THF outperforms DCM in Boc protection when paired with NaH, achieving 82% yield for tert-butyl (4-bromophenyl)carbamate. Saturated sodium bicarbonate aqueous phases enhance isolation purity during workup, minimizing side reactions.
Nitro Group Reduction to Amino Functionality
Hydrazine-Mediated Reduction
The nitro group in tert-butyl 2-nitro-4-bromophenylcarbamate (2) is reduced to an amine using hydrazine hydrate (NH·HO) in methanol under reflux. FeCl (0.00625 eq) catalyzes the reaction, achieving tert-butyl 2-amino-4-bromophenylcarbamate (3) in 71% yield after 3 hours. Post-reduction, -NMR confirms aromatic proton shifts (δ 6.82–7.42) and Boc group retention (δ 1.37).
Catalytic Hydrogenation Alternatives
Palladium on charcoal (10% Pd/C) in ethanol enables nitro reduction at 80°C, though this method is less prevalent due to competing debromination risks.
Crystallization and Purification Protocols
Solvent-Dependent Recrystallization
Crude tert-butyl carbamates are purified via column chromatography (30–40% ethyl acetate/hexane) or recrystallization from hot ethyl acetate/heptane mixtures. For instance, tert-butyl (4-bromophenyl)carbamate forms white crystals upon cooling in heptane, with a melting point of 101–103°C.
Yield Optimization Across Steps
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Boc Protection | DCM, TEA, 0°C → RT | 91 |
| 2 | Nitro Reduction | NH, MeOH, FeCl | 71 |
| 3 | Suzuki Coupling | Pd(0), THF/HO, 80°C | 68 |
Spectroscopic Characterization and Validation
1H^1H1H-NMR and 13C^{13}C13C-NMR Analysis
Critical NMR signals for tert-butyl 2-amino-4-bromophenylcarbamate (3) include:
High-Resolution Mass Spectrometry (HRMS)
HRMS of intermediate 2 confirms molecular ion [M+H] at m/z 238.23 (calc. 238.24), while final carbamate analogues (6a-k) exhibit masses aligning with theoretical values (±0.02 Da).
Challenges in Regioselective Synthesis
Achieving the 4-amino-2-bromo substitution pattern necessitates precise control over bromination and protection sequences. Current methods prioritize Boc protection prior to bromination to avoid steric hindrance, though direct routes remain underexplored in the literature.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in (4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester can undergo nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN), leading to the formation of azido or thiocyanato derivatives.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the removal of the bromine atom.
Oxidation Reactions: Oxidation of the amino group can be achieved using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of nitro or nitroso derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), dimethylformamide (DMF) as solvent, reaction temperature around 80°C.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF), hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, room temperature to 50°C.
Oxidation: Potassium permanganate (KMnO4) in water, hydrogen peroxide (H2O2) in acetic acid, reaction temperature around 60°C.
Major Products Formed
Azido Derivative: (4-Azido-2-bromo-phenyl)-carbamic acid tert-butyl ester.
Thiocyano Derivative: (4-Thiocyanato-2-bromo-phenyl)-carbamic acid tert-butyl ester.
Reduced Product: (4-Amino-phenyl)-carbamic acid tert-butyl ester.
Oxidized Products: (4-Nitro-2-bromo-phenyl)-carbamic acid tert-butyl ester, (4-Nitroso-2-bromo-phenyl)-carbamic acid tert-butyl ester.
Scientific Research Applications
(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the carbamate group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare key structural analogs, emphasizing substituent variations, functional groups, and their implications:
Structural and Functional Analysis
Substituent Position and Electronic Effects The 4-amino-2-bromo substitution (target compound) balances electron-donating (NH₂) and electron-withdrawing (Br) effects, enhancing stability and reactivity in cross-coupling reactions. In contrast, (4-acetyl-2-bromo-phenyl)-carbamic acid tert-butyl ester introduces a ketone group, which may reduce nucleophilicity but enable condensation reactions . Halogen Variations: Chloro () vs. bromo substituents influence bond strength and reactivity. Bromo’s larger atomic radius facilitates oxidative addition in palladium-catalyzed reactions, whereas chloro is less reactive .
Ethyl spacers () enhance conformational flexibility, which may improve binding to biological targets compared to rigid aromatic systems .
Applications and Reactivity The Boc-protected amino group in all compounds enables deprotection under acidic conditions (e.g., TFA), making them intermediates in peptide synthesis . Acetylated derivatives () are precursors for ketone-based probes or linkers in bioconjugation .
Biological Activity
Introduction
(4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is a carbamate derivative that has garnered attention due to its potential biological activities. This compound features an amino group, a bromine atom on the phenyl ring, and a tert-butyl ester functional group, which contribute to its reactivity and solubility in organic solvents. The following sections explore the biological activity of this compound, including its antimicrobial properties, enzyme inhibition capabilities, and potential applications in drug development.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound is characterized by:
- An amino group (-NH2) that enhances biological interactions.
- A bromine substituent which may increase reactivity.
- A tert-butyl ester that can undergo hydrolysis to release active carbamic acid derivatives.
Antimicrobial Activity
Research indicates that many carbamate derivatives exhibit significant antimicrobial properties. This compound is a candidate for further investigation due to its structural features that suggest potential efficacy against various pathogens. In preliminary studies, compounds with similar structures have shown activity against bacteria such as Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) reported as low as 6.25 µg/mL .
Enzyme Inhibition
The presence of the amino group in this compound allows it to interact with specific enzymes, potentially acting as an inhibitor or activator. The compound's mechanism of action likely involves forming hydrogen bonds with target proteins or enzymes, modulating their activity. For instance, studies on structurally related compounds have demonstrated that modifications in substituents can significantly influence enzyme inhibition profiles.
Predictive Modeling and Computational Studies
Predictive models such as PASS (Prediction of Activity Spectra for Substances) can be utilized to assess the biological activity of this compound based on its structural similarities with known bioactive compounds. Molecular docking simulations may also provide insights into the compound's interactions with various biological targets, aiding in the identification of its therapeutic potential.
Comparative Analysis with Related Compounds
A comparative analysis highlights how variations in substituents affect biological activity:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-Aminoaniline | Amino group on phenyl ring | Antimicrobial activity |
| 2-Bromoaniline | Bromine substitution on aniline | Potential enzyme inhibition |
| Carbamic Acid | Basic structure without substituents | Broad biological applications |
| Tert-butyl Carbamate | Similar ester structure without bromine | Used in pharmaceuticals |
This table illustrates the importance of structural modifications in determining the biological properties of related compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of carbamate derivatives:
- Antifungal Activity : A study indicated that certain carbamate derivatives exhibited high antifungal activities against Fusarium oxysporum, suggesting that structural features such as bromine substitution can enhance efficacy .
- Covalent Inhibitors : Research into covalent inhibitors has shown that compounds similar to this compound can form stable interactions with target proteins, leading to prolonged biological effects .
- Mechanism of Action : The mechanism by which these compounds exert their effects typically involves interactions at the molecular level, where the amino group forms critical hydrogen bonds and the bromine atom participates in halogen bonding, thereby influencing various biochemical pathways.
Q & A
Basic: What synthetic strategies are optimal for preparing (4-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester?
Answer:
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the aromatic amine. A validated approach includes:
- Step 1: Bromination of a pre-functionalized aromatic ring (e.g., using NBS or Br₂ in controlled conditions).
- Step 2: Boc protection via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) in anhydrous DCM or THF .
- Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.
Key Considerations: - Monitor pH during Boc protection to avoid premature deprotection.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the amino group .
Basic: How can researchers address purification challenges due to the bromo and amino substituents?
Answer:
The bromo group increases molecular weight and polarity, complicating separation. Recommended methods:
- Chromatography: Use silica gel with gradients of hexane/EtOAc (e.g., 3:1 to 1:1) to resolve byproducts.
- Recrystallization: Optimize solvent pairs (e.g., EtOAc/hexane or DCM/petroleum ether) based on solubility differences.
- Troubleshooting: If residual amines persist, employ scavenger resins (e.g., sulfonic acid-functionalized silica) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Identify Boc group signals (δ ~1.3–1.5 ppm for tert-butyl protons; δ ~155–160 ppm for carbamate carbonyl). Bromo substituents deshield adjacent aromatic protons (δ ~7.2–7.8 ppm) .
- Mass Spectrometry (MS): Expected molecular ion [M+H]+ for C₁₁H₁₃BrN₂O₂: 309.0 (calc. 308.03). Fragmentation patterns confirm Boc cleavage (loss of 100 Da) .
- HPLC: Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Advanced: How does the bromo substituent influence reactivity in cross-coupling reactions?
Answer:
The bromo group enables Pd-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig). Key insights:
- Suzuki Coupling: React with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives. Steric hindrance from the Boc group may reduce yields .
- Buchwald-Hartwig Amination: Replace bromine with amines (Pd₂(dba)₃, Xantphos, Cs₂CO₃) to generate diamino derivatives. Ensure Boc stability under basic conditions .
Data Example: - Suzuki coupling with phenylboronic acid yields ~65% under optimized conditions (70°C, 12 hr) .
Advanced: What are the stability profiles of this compound under acidic or basic conditions?
Answer:
- Acidic Conditions: Boc deprotection occurs rapidly (TFA/DCM or HCl/dioxane), releasing the free amine. Avoid prolonged exposure to prevent decomposition .
- Basic Conditions: Stable in mild bases (pH <10), but strong bases (e.g., NaOH) may hydrolyze the carbamate.
- Storage: Store at –20°C under inert gas; avoid light/moisture to prevent bromine displacement or oxidation .
Advanced: How is this compound utilized in peptide or peptidomimetic synthesis?
Answer:
The Boc-protected amine serves as a key intermediate for:
- Solid-Phase Peptide Synthesis (SPPS): After deprotection, the free amine couples with Fmoc-amino acids.
- Cyclotetrapeptide Analogues: Incorporate via reductive amination (e.g., NaBH₄/MeOH) to stabilize secondary structures .
Example: Diamine intermediates (e.g., [2-(4-methylbenzylamino)ethyl]-carbamate) enable rigid backbone modifications .
Advanced: What stereochemical considerations arise during its use in chiral synthesis?
Answer:
- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) in cross-couplings to induce enantioselectivity.
- Dynamic Kinetic Resolution: Racemization of the Boc-protected amine can occur under basic conditions, requiring kinetic control .
Case Study: Asymmetric Mannich reactions with tert-butyl carbamates yield β-amino carbonyl compounds with >90% ee .
Advanced: How can mechanistic studies resolve contradictions in reaction outcomes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
